REACTION_SMILES
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[OH2:17].[OH:1][N+:2]([O-:3])=[O:4].[cH:5]1[cH:6][cH:7][cH:8][c:9]2[c:10]1[CH2:11][CH2:12][C:13](=[O:16])[CH2:14][CH2:15]2>>[O-:1][N+:2](=[O:4])[c:7]1[cH:6][cH:5][c:10]2[c:9]([cH:8]1)[CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH2:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2ccccc2CC1
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Name
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Type
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product
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Smiles
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O=C1CCc2ccc([N+](=O)[O-])cc2CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |